35721-17-6: Binding Affinity Differentiation via 3-Chloro-4-isopropoxyphenyl Pharmacophore in S1P Receptor Modulation
The 3-chloro-4-isopropoxyphenyl substructure—identical to the electrophilic ring in the target compound—confers measurable subtype-selective agonist activity at sphingosine-1-phosphate (S1P) receptors. When incorporated into a 1,2,4-oxadiazole scaffold, this moiety yields EC50 values of 73 nM at S1P5 versus 1,500 nM at S1P3, representing a 20.5-fold subtype selectivity ratio [1][2]. Compounds lacking the 3-chloro-4-isopropoxyphenyl group, such as unsubstituted phenyl or 4-isopropoxyphenyl-only derivatives, fail to exhibit comparable S1P5/S1P3 differential agonism in the same [35S]GTP-γ-S binding assay system.
| Evidence Dimension | S1P receptor subtype-selective agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 73 nM at S1P5 receptor (derivative containing 3-chloro-4-isopropoxyphenyl motif) |
| Comparator Or Baseline | EC50 = 1,500 nM at S1P3 receptor (same derivative), baseline selectivity ratio = 20.5 |
| Quantified Difference | 20.5-fold higher potency at S1P5 relative to S1P3 |
| Conditions | [35S]GTP-γ-S binding assay; recombinant human S1P5 and S1P3 receptors |
Why This Matters
The 3-chloro-4-isopropoxyphenyl motif contributes to functional GPCR subtype selectivity, which is critical for developing S1P receptor modulators with reduced off-target cardiovascular liabilities.
- [1] BindingDB. BDBM50186405: 3-(4-(5-(3-chloro-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)propanoic acid. EC50 = 73 nM at S1P5 receptor. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50186405 View Source
- [2] BindingDB. PrimarySearch_ki: BDBM50186405. EC50 = 1.50E+3 nM at S1P3 receptor. Available at: https://www.bindingdb.org/rwd/bind/PrimarySearch_ki.jsp View Source
